molecular formula C16H19N3O2 B8003629 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B8003629
M. Wt: 285.34 g/mol
InChI Key: JIBTXJQQHGFPLQ-UHFFFAOYSA-N
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Description

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid is unique due to its combination of a pyrrolidine ring, a pyrazole ring, and a benzoic acid moiety

Properties

IUPAC Name

3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21)14-5-3-4-13(10-14)15-11-17-19(12-15)9-8-18-6-1-2-7-18/h3-5,10-12H,1-2,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBTXJQQHGFPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=C(C=N2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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